Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

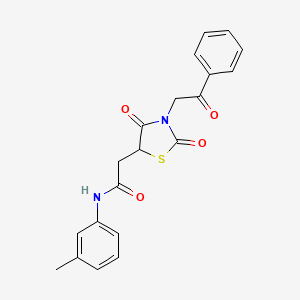

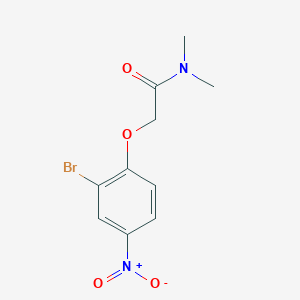

“Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07 g/mol . The compound is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” consists of 12 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . For a detailed view of the molecule’s structure, please refer to the resources provided by the supplier or a trusted chemical database.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” include a predicted boiling point of 393.3±52.0 °C and a predicted density of 1.13±0.1 g/cm3 . The compound has a pKa value of 7.84±0.10 (Predicted) .Applications De Recherche Scientifique

Catalytic Applications

One study demonstrates the use of arylboronic esters in the rhodium(I)-catalyzed carboxylation with CO2 to obtain benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method provides a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, highlighting the potential of boronic esters in catalytic transformations (Ukai et al., 2006).

Synthetic Organic Chemistry

Another research describes a metal- and additive-free photoinduced borylation of haloarenes, converting them directly into boronic acids and esters. This method avoids the use of expensive and toxic metal catalysts, offering a simpler and more environmentally friendly approach to synthesizing boronic compounds (Mfuh et al., 2017).

Material Science

Research into the esterification of aromatic carboxylic acids using dimethyl carbonate over zeolite catalysts has shown efficient conversion to esters. This process represents a safe alternative to traditional esterification methods, which often involve harmful reagents. The study's findings could have implications for the production of materials and chemicals in a more sustainable manner (Kirumakki et al., 2003).

Drug Synthesis and Delivery Systems

A study on the chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid, including glycolic acid derivatives, provides insights into designing prodrug esters of carboxylic acid agents. Understanding the hydrolysis behavior of these compounds is crucial for developing effective drug delivery systems (Nielsen & Bundgaard, 1987).

Propriétés

IUPAC Name |

(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYTJILBZJPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)

![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)